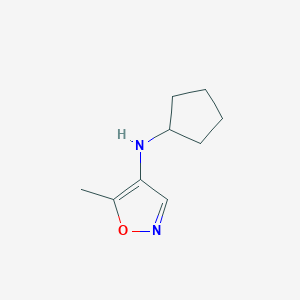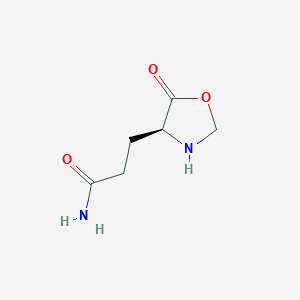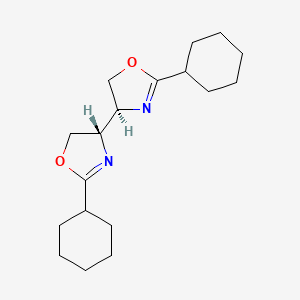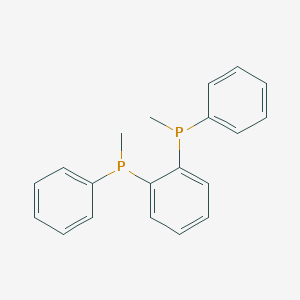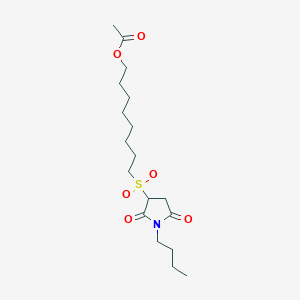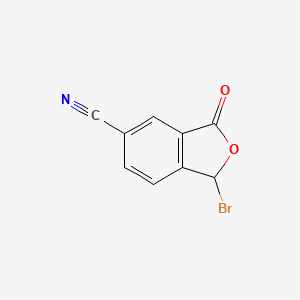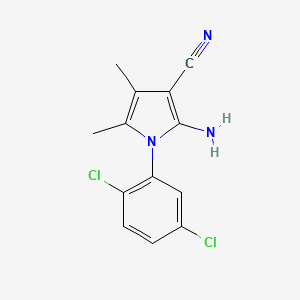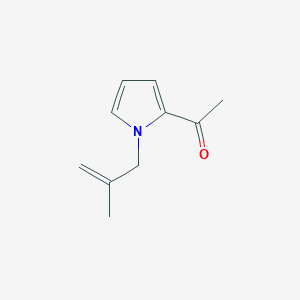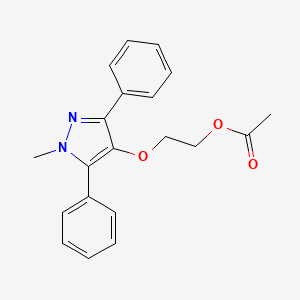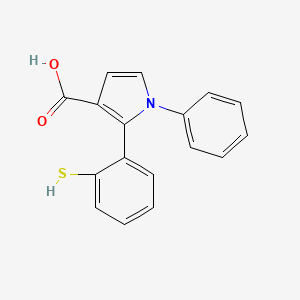
1-Phenyl-2-(2-sulfanylphenyl)-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a mercaptophenyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets in biological systems. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the aromatic rings can interact with various receptors and enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in vulcanization of rubber and as a corrosion inhibitor.
2-Mercaptobenzoxazole: Studied for its potential as a carbonic anhydrase inhibitor.
2-Mercaptophenylpyrimidine: Investigated for its anti-HIV activity.
Uniqueness
2-(2-Mercaptophenyl)-1-phenyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
88264-04-4 |
|---|---|
Fórmula molecular |
C17H13NO2S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(2-sulfanylphenyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2S/c19-17(20)14-10-11-18(12-6-2-1-3-7-12)16(14)13-8-4-5-9-15(13)21/h1-11,21H,(H,19,20) |
Clave InChI |
YEXPBGWZKDKVEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=CC(=C2C3=CC=CC=C3S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


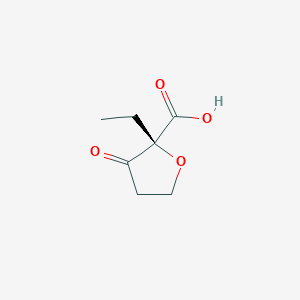
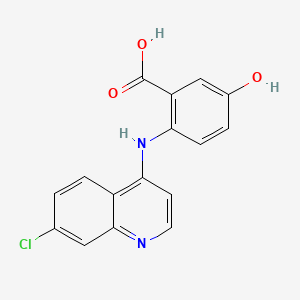
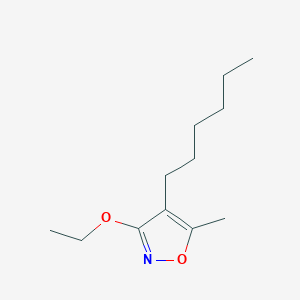
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
